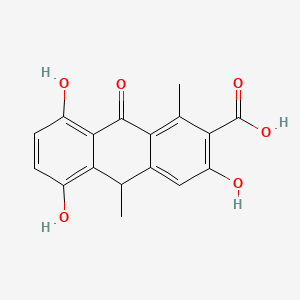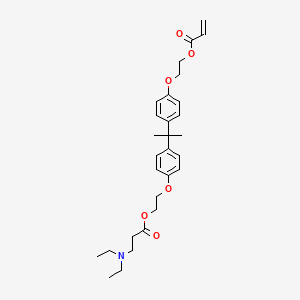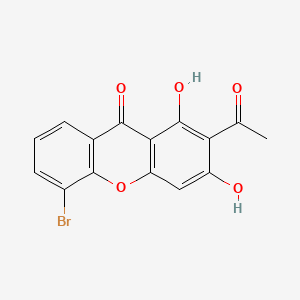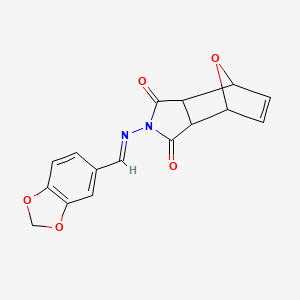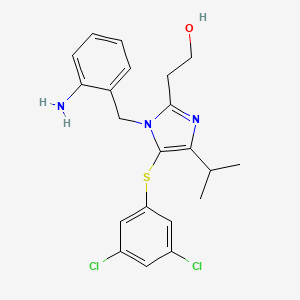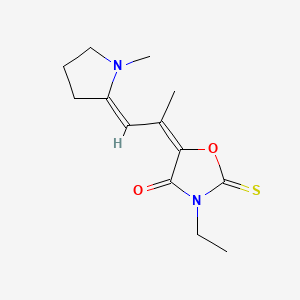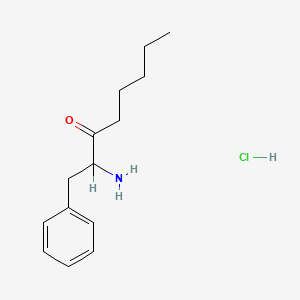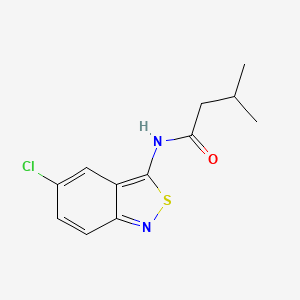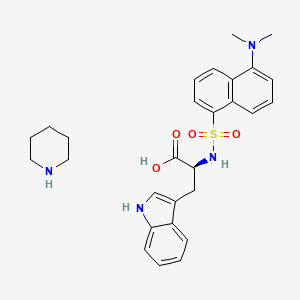
2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiadiazolo dithiazole core, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The presence of phenyl and phenylimino groups further enhances its chemical properties and potential reactivity.
Preparation Methods
The synthesis of 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- involves multiple steps, typically starting with the preparation of the thiadiazolo dithiazole core. This core can be synthesized through cyclization reactions involving appropriate precursors such as thiosemicarbazides and dithiocarbamates under controlled conditions. The phenyl and phenylimino groups are then introduced through subsequent substitution reactions .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. Reaction conditions such as temperature, solvent choice, and reaction time are crucial factors that need to be carefully controlled to achieve the desired product.
Chemical Reactions Analysis
2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The phenyl and phenylimino groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be tested for its effects on various biological targets and pathways.
Medicine: Research into its medicinal properties could lead to the development of new therapeutic agents for treating diseases.
Mechanism of Action
The mechanism of action of 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used .
Comparison with Similar Compounds
Similar compounds to 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- include other thiadiazolo dithiazole derivatives and heterocyclic compounds containing sulfur and nitrogen atoms. These compounds share similar chemical properties and reactivity but differ in their specific substituents and overall structure. The uniqueness of 2H-4l4-(1,2,4)Thiadiazolo(1,5-b)(1,2,4)dithiazole-2-thione, 1,5,6,7-tetrahydro-7-phenyl-6-(phenylimino)-, (6Z)- lies in its specific combination of functional groups and the resulting chemical and biological properties .
Properties
CAS No. |
67066-05-1 |
|---|---|
Molecular Formula |
C15H12N4S3 |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
7-anilino-6-phenyl-1λ4,2-dithia-4,6,8-triazabicyclo[3.3.0]octa-1(5),7-diene-3-thione |
InChI |
InChI=1S/C15H12N4S3/c20-15-17-14-19(12-9-5-2-6-10-12)13(18-22(14)21-15)16-11-7-3-1-4-8-11/h1-10H,(H,16,18)(H,17,20) |
InChI Key |
DUFPZFOGCJJBEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NS3=C(N2C4=CC=CC=C4)NC(=S)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


